4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)benzenecarboxylate
Description
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)benzenecarboxylate is a benzyl ester derivative featuring a sulfanyl-linked 4-methylphenyl group, a nitro substituent at the 3-position of the benzyl ring, and a 3-(trifluoromethyl)benzoate ester moiety. Synonyms such as KS-000031CX and ZINC12955165 indicate its presence in chemical databases, likely for drug discovery or organic synthesis .
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3NO4S/c1-14-5-8-18(9-6-14)31-20-10-7-15(11-19(20)26(28)29)13-30-21(27)16-3-2-4-17(12-16)22(23,24)25/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHZXUNTQYHMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)benzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the benzyl ring through nitration reactions using nitric acid and sulfuric acid.
Sulfanylation: Attachment of the 4-methylphenylsulfanyl group via a nucleophilic substitution reaction.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common reagents used in these reactions include nitric acid, sulfuric acid, trifluoromethyl iodide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)benzenecarboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The sulfanyl group may interact with thiol-containing enzymes or proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of benzyl esters with variable substituents. Key analogues include:
- {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methyl 4-chlorobenzoate: Replaces the 3-(trifluoromethyl)benzoate group with a 4-chlorobenzoate moiety.
- {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methyl N-(3,4-dichlorophenyl)carbamate : Substitutes the ester with a carbamate group linked to a dichlorophenyl ring, which may enhance hydrogen-bonding capacity and metabolic stability .
Functional Group Variations
- Trifluoromethyl vs.
- Sulfanyl vs. Sulfonamide Linkers : Unlike Celecoxib-related compounds (e.g., 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide ), which feature a sulfonamide-pyrazole core , the target compound employs a sulfanyl linker. This difference may reduce hydrogen-bonding interactions but enhance steric flexibility.
Data Tables
Table 1: Structural and Database Information for Target Compound and Analogues
Table 2: Comparison of Functional Groups in Related Compounds
Biological Activity
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)benzenecarboxylate, also known by its CAS number 320424-09-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies.
The biological activity of this compound can be attributed to its structural components, which may interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity and may increase the compound's bioavailability and potency against specific targets.
Antimicrobial Activity
Research has indicated that compounds containing sulfanyl and nitro groups exhibit significant antimicrobial properties. The specific compound has shown activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.
Anticancer Properties
Several studies have reported that similar compounds demonstrate anticancer activity by inducing apoptosis in cancer cells. The nitro group is often implicated in such mechanisms, potentially leading to DNA damage in rapidly dividing cells.
Enzyme Inhibition
The compound's structure suggests potential inhibition of specific enzymes involved in metabolic pathways. For example, it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted on a series of sulfanyl compounds demonstrated that this compound exhibited notable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. -
Anticancer Activity Assessment :
In vitro assays showed that the compound induced apoptosis in breast cancer cell lines (MCF-7), with IC50 values indicating effective cytotoxicity. Further studies are required to elucidate the exact mechanism of action. -
Enzyme Interaction Studies :
Preliminary data from enzyme inhibition assays suggest that the compound may serve as a competitive inhibitor for certain cytochrome P450 isoforms, impacting drug metabolism rates significantly.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)benzenecarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and esterifications. For example, the sulfanyl group can be introduced via reaction of a nitrobenzyl precursor with 4-methylthiophenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Esterification of the intermediate with 3-(trifluoromethyl)benzoyl chloride in anhydrous dichloromethane, catalyzed by DMAP, follows . Yield optimization requires inert atmospheres, controlled stoichiometry, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm), trifluoromethyl carbons (δ 120–125 ppm, split due to coupling with fluorine), and nitro group effects on neighboring protons .
- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹), nitro group asymmetric stretch (~1520 cm⁻¹), and sulfanyl C-S stretch (~680 cm⁻¹) .
- HRMS : Validate molecular ion ([M+H]⁺) and isotopic patterns for Cl/F-containing fragments .
Q. How does the compound’s solubility and stability vary across solvents, and what storage conditions are recommended?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests (HPLC, TGA) show degradation above 150°C and photodegradation under UV light. Store at –20°C in amber vials under nitrogen .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electron density distribution, highlighting electrophilic sites (e.g., nitro group) and nucleophilic regions (sulfanyl moiety). Fukui indices and Molecular Electrostatic Potential (MEP) maps guide mechanistic predictions .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Studies : Test across concentrations (0.1–100 µM) to differentiate selective vs. non-selective effects.
- Target Profiling : Use kinase/GPCR panels to identify off-target interactions.
- Metabolic Stability Assays : Evaluate hepatic microsome degradation to rule out false negatives .
Q. What strategies optimize regioselectivity in derivatizing the nitro or sulfanyl groups?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
